2-(Acetylamino)phenylessigsäure CAS No. 32375-61-4"

>

2-(Acetylamino)phenylessigsäure CAS No. 32375-61-4"

>

2-(Acetylamino)phenylessigsäure

Übersicht

Beschreibung

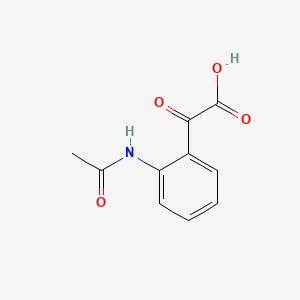

[2-(Acetylamino)phenyl](oxo)acetic acid, also known as [2-(Acetylamino)phenyl](oxo)acetic acid, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(Acetylamino)phenyl](oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Acetylamino)phenyl](oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelsynthese

Die Verbindung dient als Baustein in der medizinischen Chemie für die Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Struktur ist für Modifikationen zugänglich, was zu Derivaten mit potenziellen therapeutischen Wirkungen führt. So wurden beispielsweise Phenoxyacetamid-Derivate, die aus verwandten Verbindungen synthetisiert werden können, auf ihre vielfältigen pharmakologischen Aktivitäten untersucht . Zu diesen Aktivitäten gehören Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften, was sie für die Entwicklung neuer Medikamente wertvoll macht.

Anwendungen in der Computerchemie

In der Computerchemie können Derivate von „2-(Acetylamino)phenylessigsäure“ verwendet werden, um Wechselwirkungen mit biologischen Zielmolekülen zu modellieren. Durch die Untersuchung der molekularen Wechselwirkungen und physikalisch-chemischen Eigenschaften können Forscher die biologischen Wirkungen neuer Medikamente vorhersagen und bestehende optimieren . Dieser Prozess ist entscheidend für die Entwicklung maßgeschneiderter Medikamente mit verbesserten Sicherheits- und Wirksamkeitsprofilen.

Krebsforschung

Derivate von „2-(Acetylamino)phenylessigsäure“ wurden auf ihre Antikrebseigenschaften untersucht. Die Fähigkeit der Verbindung, mit Krebszellpfaden zu interagieren und das Tumorwachstum zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer Antikrebsmittel. Forschungen zu ihrem Wirkmechanismus könnten zu Durchbrüchen in der Krebsbehandlung führen .

Entwicklung von entzündungshemmenden und schmerzlindernden Medikamenten

Die entzündungshemmenden Eigenschaften von Derivaten von „2-(Acetylamino)phenylessigsäure“ machen sie für die Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente geeignet. Durch die Hemmung bestimmter Enzyme oder Signalwege können diese Verbindungen Entzündungen und Schmerzen reduzieren, was für die Behandlung verschiedener entzündlicher Erkrankungen von Vorteil ist .

Antimikrobielle Aktivität

Mit dem Aufkommen von Antibiotikaresistenz besteht Bedarf an neuen antimikrobiellen Wirkstoffen. „2-(Acetylamino)phenylessigsäure“ und ihre Derivate haben in diesem Bereich vielversprechend gezeigt, indem sie antibakterielle und antifungale Aktivitäten aufweisen. Ihr Potenzial, gegen ein breites Spektrum von Krankheitserregern zu wirken, kann zur Entwicklung neuer Antibiotika genutzt werden .

Enzymhemmungstudien

Die Verbindung wurde verwendet, um die Enzymhemmung zu untersuchen, insbesondere im Zusammenhang mit Peptidylglycin-alpha-amidierender Monooxygenase. Dieses Enzym ist an verschiedenen physiologischen Prozessen beteiligt, und seine Hemmung kann therapeutische Auswirkungen haben, wie z. B. entzündungshemmende Wirkungen und das Wachstum bestimmter Krebszellen hemmen .

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to amino acid metabolism or the citric acid cycle .

Pharmacokinetics

The compound’s water solubility of 8241g/L at 25 ºC suggests that it may be readily absorbed and distributed throughout the body. Its impact on bioavailability is currently unknown .

Action Environment

The action of 2-(Acetylamino)phenylacetic acid may be influenced by various environmental factors. For instance, its stability could be affected by humidity, as it can decompose in moist air . Additionally, its efficacy may be influenced by the pH of its environment, given its acidic nature .

Biochemische Analyse

Biochemical Properties

2-(Acetylamino)phenylacetic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as histone deacetylases (HDACs). This compound interacts with HDACs, leading to increased acetylation levels of histone subtypes in a dose- and time-dependent manner . The inhibition of HDACs by 2-(Acetylamino)phenylacetic acid results in the modulation of gene expression and has been shown to exhibit anti-tumorigenic properties .

Cellular Effects

The effects of 2-(Acetylamino)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit the growth of ras-transformed epithelial and human lung carcinoma cells . Additionally, it affects the acetylation levels of histones, thereby altering gene expression and impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Acetylamino)phenylacetic acid exerts its effects through the inhibition of HDAC enzymes. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. The compound binds to the active site of HDACs, preventing their deacetylase activity and resulting in the accumulation of acetylated histones . This mechanism is crucial for its anti-tumorigenic properties and its ability to modulate cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Acetylamino)phenylacetic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term exposure to 2-(Acetylamino)phenylacetic acid has been observed to result in sustained inhibition of HDAC activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(Acetylamino)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumorigenic properties without causing adverse effects. At higher doses, toxic effects may be observed. The threshold effects and toxicities at high doses are critical for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

2-(Acetylamino)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Acetylamino)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution patterns are crucial for understanding its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(Acetylamino)phenylacetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDOFIAJRUIUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186088 | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32375-61-4 | |

| Record name | N-Acetylisatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)

![5-bromo-N-[3-(2-oxo-1-benzopyran-3-yl)phenyl]-2-furancarboxamide](/img/structure/B1224921.png)

![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)

![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)

![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)